OES2-0017 SpeG Inhibition Potency: Head-to-Head with OES1-1087
OES2-0017 inhibits the bacterial polyamine detoxification enzyme SpeG with an IC50 of 34.82 μM [1]. In the same high-throughput screening campaign, a second hit compound, the catechol derivative isoproterenol (designated OES1-1087), exhibited a similar mode of action but with demonstrably lower potency [1]. This potency differential establishes OES2-0017 as the preferred lead for SpeG-targeted studies.
| Evidence Dimension | SpeG inhibition potency |
|---|---|
| Target Compound Data | IC50 = 34.82 μM |
| Comparator Or Baseline | OES1-1087 (isoproterenol): lower potency (quantitative value not reported, but stated as 'lower potency') |
| Quantified Difference | OES2-0017 > OES1-1087 (qualitative rank order from same screening campaign) |
| Conditions | In vitro enzymatic assay; high-throughput whole-cell screen against S. aureus USA300 |
Why This Matters
Higher potency enables lower dosing requirements and wider therapeutic windows in adjuvant applications.
- [1] Moulding PB, Flannagan RS, Wong J, Soliman AM, Elhenawy W, Heinrichs DE, El-Halfawy OM. Discovery of broad-spectrum bacterial polyamine detoxification inhibitors as potential antivirulence agents and antibiotic adjuvants. bioRxiv. 2024. doi:10.1101/2024.10.19.619207. View Source
